An In-depth Technical Guide to 1,5-Dichloropentan-3-one: Chemical Properties and Structure
An In-depth Technical Guide to 1,5-Dichloropentan-3-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1,5-Dichloropentan-3-one. Intended for a scientific audience, this document consolidates key data, outlines experimental methodologies, and presents logical workflows for the synthesis and reactions of this versatile chemical intermediate. All quantitative data is summarized in structured tables, and key experimental processes are visualized using logical relationship diagrams.
Chemical Identity and Structure
1,5-Dichloropentan-3-one is a halogenated ketone with the systematic IUPAC name 1,5-dichloropentan-3-one.[1] Its chemical structure consists of a five-carbon chain with a carbonyl group at the third position and chlorine atoms at the terminal first and fifth positions.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 3592-25-4[1][2] |
| Molecular Formula | C₅H₈Cl₂O[1][2] |
| Molecular Weight | 155.02 g/mol [1][2] |
| IUPAC Name | 1,5-dichloropentan-3-one[1] |
| SMILES | C(CCl)C(=O)CCCl[1] |
| InChI Key | LYJQMHVYFFZQGY-UHFFFAOYSA-N[2] |
| Synonyms | 1,5-Dichloro-3-pentanone, Bis(2-chloroethyl) ketone[1] |
Physicochemical Properties
1,5-Dichloropentan-3-one is a liquid at room temperature, typically appearing as a yellow to light brown substance.[3] Its physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Data
| Property | Value |
| Density | 1.2 ± 0.1 g/cm³[2] |
| Boiling Point | 225.0 ± 25.0 °C at 760 mmHg[2] |
| Flash Point | 90.5 ± 23.7 °C[2] |
| Refractive Index | 1.446[2] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C[2] |
| LogP | 1.04[2] |
| Polar Surface Area | 17.07 Ų[2] |
Synthesis
A known method for the synthesis of 1,5-Dichloropentan-3-one involves the reaction of ethylene with 3-chloropropionyl chloride in the presence of aluminum chloride as a catalyst. This process is a multi-step synthesis.
Experimental Protocol: Synthesis from Ethylene and 3-Chloropropionyl Chloride
The following is a generalized experimental protocol based on established chemical principles for Friedel-Crafts acylation and subsequent reactions.
Materials:
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Ethylene
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3-Chloropropionyl chloride
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Aluminum chloride (anhydrous)
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Dichloromethane (anhydrous)
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Hydrochloric acid (aqueous solution)
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Sodium bicarbonate (saturated aqueous solution)
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Anhydrous magnesium sulfate
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Standard laboratory glassware for inert atmosphere reactions
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Distillation apparatus
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet is placed under an inert atmosphere (e.g., nitrogen or argon).
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Catalyst Suspension: Anhydrous aluminum chloride is suspended in anhydrous dichloromethane.
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Acylation: The flask is cooled in an ice bath, and ethylene gas is bubbled through the suspension. 3-Chloropropionyl chloride is added dropwise from the dropping funnel. The reaction mixture is stirred vigorously and allowed to slowly warm to room temperature.
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Quenching: The reaction is carefully quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid.
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Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by vacuum distillation to yield 1,5-Dichloropentan-3-one.
Chemical Reactivity
The reactivity of 1,5-Dichloropentan-3-one is characterized by the presence of a ketone functional group and two primary alkyl chloride moieties. This allows for a range of chemical transformations, including nucleophilic substitution at the chlorinated carbons and reactions at the carbonyl group.
Reduction of the Carbonyl Group
The ketone can be reduced to a secondary alcohol, 1,5-dichloropentan-3-ol, using common reducing agents.
Materials:
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1,5-Dichloropentan-3-one
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Sodium borohydride
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Methanol
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Deionized water
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Diethyl ether
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Anhydrous sodium sulfate
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Standard laboratory glassware
Procedure:
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Dissolution: 1,5-Dichloropentan-3-one is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.
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Reduction: The solution is cooled in an ice bath, and sodium borohydride is added portion-wise.
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Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching and Extraction: The reaction is quenched by the slow addition of deionized water. The product is extracted with diethyl ether.
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Work-up: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Isolation: The solvent is removed under reduced pressure to yield the crude 1,5-dichloropentan-3-ol, which can be further purified by chromatography if necessary.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1,5-Dichloropentan-3-one.
Table 3: Spectroscopic Data References
| Technique | Database/Reference |
| ¹³C NMR | Wiley-VCH GmbH |
| GC-MS | NIST Mass Spectrometry Data Center |
| FTIR | Wiley-VCH GmbH |
Note: Detailed spectra can be accessed through the PubChem database under CID 561190.
Applications in Research and Development
1,5-Dichloropentan-3-one serves as a valuable building block in organic synthesis. Its bifunctional nature allows for the construction of more complex molecules, including heterocyclic compounds. It has been noted for its potential use in the synthesis of pharmaceuticals and as a simulant for certain toxic compounds in research settings.[4]
Safety Information
1,5-Dichloropentan-3-one is a hazardous chemical and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and eye irritation.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and reactivity of 1,5-Dichloropentan-3-one. The information presented, including tabulated data and procedural workflows, is intended to support researchers and professionals in the fields of chemistry and drug development in their work with this important chemical intermediate.
